molecular formula C23H23N3O5 B12157914 methyl 4-{[(6,12-dioxo-6,6a,7,8,9,10-hexahydropyrido[2,1-c][1,4]benzodiazepin-5(12H)-yl)acetyl]amino}benzoate

methyl 4-{[(6,12-dioxo-6,6a,7,8,9,10-hexahydropyrido[2,1-c][1,4]benzodiazepin-5(12H)-yl)acetyl]amino}benzoate

Cat. No.: B12157914
M. Wt: 421.4 g/mol
InChI Key: NXVODWKENLPHSB-UHFFFAOYSA-N
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Description

Methyl 4-{[(6,12-dioxo-6,6a,7,8,9,10-hexahydropyrido[2,1-c][1,4]benzodiazepin-5(12H)-yl)acetyl]amino}benzoate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines elements of benzodiazepines and benzoates, making it an interesting subject for research in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-{[(6,12-dioxo-6,6a,7,8,9,10-hexahydropyrido[2,1-c][1,4]benzodiazepin-5(12H)-yl)acetyl]amino}benzoate typically involves multiple steps:

    Formation of the Benzodiazepine Core: The initial step involves the synthesis of the benzodiazepine core. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Acetylation: The benzodiazepine core is then acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

    Coupling with Benzoate: The acetylated benzodiazepine is coupled with methyl 4-aminobenzoate using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst such as DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{[(6,12-dioxo-6,6a,7,8,9,10-hexahydropyrido[2,1-c][1,4]benzodiazepin-5(12H)-yl)acetyl]amino}benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the ester or amide functionalities, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or alcohols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, methyl 4-{[(6,12-dioxo-6,6a,7,8,9,10-hexahydropyrido[2,1-c][1,4]benzodiazepin-5(12H)-yl)acetyl]amino}benzoate can be studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

Medicine

Medicinally, this compound may have potential as a therapeutic agent due to its benzodiazepine-like structure, which is known for its anxiolytic and sedative properties. Research could focus on its efficacy and safety in treating various neurological disorders.

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of methyl 4-{[(6,12-dioxo-6,6a,7,8,9,10-hexahydropyrido[2,1-c][1,4]benzodiazepin-5(12H)-yl)acetyl]amino}benzoate likely involves interaction with specific molecular targets such as GABA receptors, similar to other benzodiazepines. This interaction can modulate neurotransmitter release and produce calming effects.

Comparison with Similar Compounds

Similar Compounds

    Diazepam: A well-known benzodiazepine with anxiolytic properties.

    Lorazepam: Another benzodiazepine used for its sedative effects.

    Methyl 4-aminobenzoate: A simpler ester that can be used as a precursor in the synthesis of more complex compounds.

Uniqueness

Methyl 4-{[(6,12-dioxo-6,6a,7,8,9,10-hexahydropyrido[2,1-c][1,4]benzodiazepin-5(12H)-yl)acetyl]amino}benzoate is unique due to its hybrid structure, combining elements of benzodiazepines and benzoates. This dual nature may confer unique pharmacological properties and make it a valuable compound for further research.

Properties

Molecular Formula

C23H23N3O5

Molecular Weight

421.4 g/mol

IUPAC Name

methyl 4-[[2-(6,12-dioxo-7,8,9,10-tetrahydro-6aH-pyrido[2,1-c][1,4]benzodiazepin-5-yl)acetyl]amino]benzoate

InChI

InChI=1S/C23H23N3O5/c1-31-23(30)15-9-11-16(12-10-15)24-20(27)14-26-18-7-3-2-6-17(18)21(28)25-13-5-4-8-19(25)22(26)29/h2-3,6-7,9-12,19H,4-5,8,13-14H2,1H3,(H,24,27)

InChI Key

NXVODWKENLPHSB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3C(=O)N4CCCCC4C2=O

Origin of Product

United States

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